molecular formula C12H7BrF2NO3P B032549 PTP1B-IN-3 CAS No. 809272-64-8

PTP1B-IN-3

Cat. No.: B032549
CAS No.: 809272-64-8
M. Wt: 362.06 g/mol
InChI Key: BWJOQFMMTKEZGA-UHFFFAOYSA-N
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Description

[(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid is a chemical compound with the molecular formula C12H7BrF2NO3P It is a naphthalene derivative, characterized by the presence of bromine, cyano, and difluoromethyl groups attached to the naphthalene ring, along with a phosphonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-naphthalenyl compounds followed by the introduction of cyano and difluoromethyl groups. The final step involves the addition of the phosphonic acid group under controlled conditions. Specific reagents and catalysts are used at each step to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

[(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The bromine and cyano groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

[(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of [(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key enzyme involved in regulating insulin signaling and glucose metabolism. By inhibiting PTP1B, the compound can enhance insulin sensitivity and potentially offer therapeutic benefits for conditions like diabetes and obesity.

Comparison with Similar Compounds

[(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid can be compared with other naphthalene derivatives and phosphonic acid compounds. Similar compounds include:

    [(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid diammonium salt: A related compound with similar structural features but different counterions.

    Quinoline/naphthalene-difluoromethylphosphonates: These compounds share the difluoromethylphosphonate group and are also studied for their biological activities.

The uniqueness of [(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[(3-bromo-7-cyanonaphthalen-2-yl)-difluoromethyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF2NO3P/c13-11-5-8-2-1-7(6-16)3-9(8)4-10(11)12(14,15)20(17,18)19/h1-5H,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJOQFMMTKEZGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2C=C1C#N)C(F)(F)P(=O)(O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF2NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of diethyl [(3-bromo-7-cyano-2-naphthyl)(difluoro)methyl]phosphonate (2.2 g) in dichloromethane (5 mL) and TMSBr (7 mL) was stirred overnight and concentrated. The residue was co-evaporated with dichloromethane (2×), ethanol/water (2×) and then dissolved in 20 mL of methanol. Ammonia (30%) was then added with vigorous stirring and the mixture was concentrated and co-evaporated with methanol (3×). The solid residue was washed with ether to give the desired product as a white powder. MS (−ESI): m/z 360.0 and 361.9 (M−1).
Name
diethyl [(3-bromo-7-cyano-2-naphthyl)(difluoro)methyl]phosphonate
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of diethyl[(3-bromo-7-cyano-2-naphthyl)(difluoro)methyl]phosphonate (2.2 g) in dichloromethane (5 mL) and TMSBr (7 mL) was stirred overnight and concentrated. The residue was co-evaporated with dichloromethane (2×), ethanol/water (2×) and then dissolved in 20 mL of methanol. Ammonia (30%) was then added with vigorous stirring and the mixture was concentrated and co-evaporated with methanol (3×). The solid residue was washed with ether to give the desired product as a white powder. MS(−ESI): m/z 360.0 and 361.9 (M−1)−.
Name
diethyl[(3-bromo-7-cyano-2-naphthyl)(difluoro)methyl]phosphonate
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PTP1B-IN-3
Reactant of Route 2
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PTP1B-IN-3
Reactant of Route 3
PTP1B-IN-3
Reactant of Route 4
PTP1B-IN-3
Reactant of Route 5
PTP1B-IN-3
Reactant of Route 6
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